molecular formula C18H22N2O4S B497037 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine CAS No. 706771-89-3

1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine

Cat. No. B497037
CAS RN: 706771-89-3
M. Wt: 362.4g/mol
InChI Key: PZXCMHUWHFIVOV-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)piperazine” is a chemical compound with the molecular formula C9H12N2O2 . It’s also known by the synonym "2-Furoic piperazide" .


Molecular Structure Analysis

The molecular weight of “1-(2-Furoyl)piperazine” is 180.20 . The InChI Key is SADPINFEWFPMEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of “1-(2-Furoyl)piperazine” is between 66°C to 70°C, and its boiling point is between 137°C to 140°C at 0.1mmHg . It’s sensitive to air .

Safety and Hazards

“1-(2-Furoyl)piperazine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

furan-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXCMHUWHFIVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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